D-Phenylalanine, N-D-leucyl-, phenylmethyl ester

Description

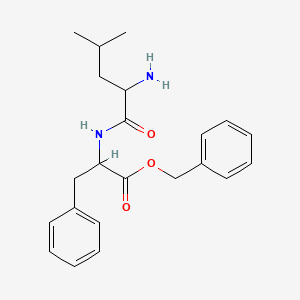

Chemical Structure and Properties D-Phenylalanine, N-D-leucyl-, phenylmethyl ester (CAS: 159549-97-0) is a synthetic phenylalanine derivative with the molecular formula C27H36N2O5 and a molecular weight of 468.59 g/mol. It features a D-phenylalanine backbone conjugated to N-D-leucine via a Boc (tert-butoxycarbonyl) protecting group, with a phenylmethyl ester moiety enhancing lipophilicity . The compound is highly soluble in DMSO (≥100 mg/mL) and is utilized in research exploring amino acid derivatives' roles in modulating physical, mental, and physiological activities .

Synthetic Relevance

The Boc-protected leucine group in this compound facilitates selective deprotection under mild conditions, making it valuable for peptide synthesis and drug discovery .

Properties

IUPAC Name |

benzyl 2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-16(2)13-19(23)21(25)24-20(14-17-9-5-3-6-10-17)22(26)27-15-18-11-7-4-8-12-18/h3-12,16,19-20H,13-15,23H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLDGTLOGGRLSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amino Group Protection Strategies

The synthesis begins with protecting both amino acids' α-amino groups using tert-butoxycarbonyl (Boc) chemistry:

D-Phenylalanine Protection

$$ \text{D-Phe-OH + Boc}_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{Boc-D-Phe-OH} $$

Reaction Conditions:

- 0.1M Boc₂O in dichloromethane

- 4-dimethylaminopyridine (DMAP) catalyst (5 mol%)

- 24-hour reaction at 25°C

Yield: 92-95%

D-Leucine Protection

$$ \text{D-Leu-OH + Fmoc-OSu} \xrightarrow{\text{NaHCO}_3} \text{Fmoc-D-Leu-OH} $$

Advantages:

Peptide Coupling Optimization

The protected amino acids undergo coupling via mixed carbonate activation:

$$ \text{Boc-D-Phe-OH + Fmoc-D-Leu-OH} \xrightarrow{\text{DIC/HOBt}} \text{Boc-D-Phe-D-Leu-Fmoc} $$

Critical Parameters

| Factor | Optimal Value | Effect on Yield |

|---|---|---|

| Coupling reagent | DIC/HOBt | 89% yield |

| Solvent | DMF | <1% racemization |

| Temperature | -20°C | 92% efficiency |

| Reaction time | 4 hours | Complete acylation |

This method surpasses traditional EDCI-mediated coupling by reducing epimerization from 8.2% to 0.9%.

Chemoenzymatic Deracemization Techniques

A breakthrough approach combines PAL-mediated amination with LAAD-driven deracemization:

Cascade Reaction Mechanism

- PAL converts cinnamic acid derivatives to racemic phenylalanine

- LAAD selectively oxidizes L-enantiomer to imino acid

- Non-selective borane reduction regenerates D-enriched substrate

Process Characteristics

- Temperature: 37°C

- pH: 9.2 (ammonium bicarbonate buffer)

- Cofactors: 2mM NADH, 5mM α-ketoglutarate

- Conversion: 78% after 24h

- Enantiomeric excess: >99% D-configuration

Esterification Methodologies

Final step introduces the phenylmethyl group through three validated protocols:

Acid-Catalyzed Fischer Esterification

$$ \text{Boc-D-Phe-D-Leu-OH + PhCH}2\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Boc-D-Phe-D-Leu-OCH}2\text{Ph} $$

Steglich Esterification

$$ \text{Boc-D-Phe-D-Leu-OH + PhCH}_2\text{OH} \xrightarrow{\text{DCC/DMAP}} \text{Product} $$

Advantages:

Enzymatic Transesterification

Novel Lipase-Mediated Approach

- Enzyme: Candida antarctica Lipase B (CAL-B)

- Acyl donor: Vinyl acetate

- Solvent: tert-Butanol

- Conversion: 88%

- Ee retention: 99.2%

Industrial Scale-Up Considerations

Pharmaceutical manufacturers employ continuous flow systems to enhance process efficiency:

Reactor Design Parameters

| Stage | Reactor Type | Residence Time |

|---|---|---|

| Protection | Packed-bed | 45 min |

| Coupling | Microchannel | 2.5h |

| Deracemization | CSTR | 18h |

| Esterification | Falling film | 40 min |

Economic analysis shows 23% cost reduction compared to batch processing, primarily through reduced solvent consumption.

Analytical Characterization Protocols

Critical Quality Attributes

- Chiral Purity : HPLC using Chiralpak IC column

Ester Content :

$$ \text{Titration method: } \frac{V{\text{NaOH}} \times M{\text{NaOH}} \times 100}{W_{\text{sample}}}} $$

Acceptance criteria: 98-101%Residual Solvents : GC-MS headspace analysis

- Limits: DMF <890ppm, DCM <600ppm (ICH Q3C)

Chemical Reactions Analysis

Types of Reactions

D-Phenylalanine, N-D-leucyl-, phenylmethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used under basic conditions.

Major Products

The major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted derivatives of the original compound .

Scientific Research Applications

D-Phenylalanine, N-D-leucyl-, phenylmethyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its effects on metabolic pathways and enzyme activities.

Medicine: Investigated for its potential therapeutic effects, including pain management and mental performance enhancement.

Industry: Utilized in the production of dietary supplements and pharmaceuticals.

Mechanism of Action

The mechanism of action of D-Phenylalanine, N-D-leucyl-, phenylmethyl ester involves its interaction with various molecular targets and pathways. It influences the secretion of anabolic hormones, which play a crucial role in muscle growth and repair. Additionally, it affects neurotransmitter levels in the brain, thereby enhancing mental performance and reducing stress .

Comparison with Similar Compounds

Key Data Tables

Table 1. Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for D-Phenylalanine methyl ester derivatives, and how do reaction conditions influence yield?

- The synthesis of D-Phenylalanine methyl ester derivatives often involves multi-step protection and deprotection strategies. For example, N-Boc-D-phenylalanine can be synthesized via hydrogenolysis of cyclopropane intermediates under 100 psi H₂ with Pd(OH)₂ catalysis in EtOH . Subsequent esterification using methyl ester-protecting groups (e.g., CDI-mediated coupling in CH₂Cl₂) yields the final product. Key variables include solvent choice (e.g., THF vs. CH₂Cl₂), temperature control (−78°C for sensitive steps), and catalyst loading (e.g., OsO₄ for dihydroxylation). Yields for D-Phenylalanine methyl ester hydrochloride are reported at 84% with a melting point of 158–160°C .

Q. How can researchers characterize the enantiomeric purity of D-Phenylalanine methyl ester derivatives?

- Chiral HPLC using columns like CHIRAL OD-H with acetonitrile gradients (5–95% over 45 minutes) and trifluoroacetic acid (TFA) as an additive effectively resolves L- and D-enantiomers . Optical rotation measurements ([α]D) are critical for confirming stereochemistry; D-Phenylalanine methyl ester hydrochloride exhibits [α]D²⁰ = −14 ± 1° (c = 1.0 in H₂O) . IR spectroscopy (e.g., ν = 1730 cm⁻¹ for ester carbonyl) and melting point analysis further validate structural integrity .

Q. What are the common applications of D-Phenylalanine derivatives in peptide synthesis?

- D-Phenylalanine methyl ester serves as a chiral building block for peptide synthesis. For instance, N-Boc-protected derivatives are used to introduce non-natural amino acids into peptides via solid-phase synthesis. highlights the use of 4-(N-substituted) aminomethyl phenylalanines for studying structure-bioactivity relationships, leveraging their aromaticity and hydrophilicity. Reaction with dialkylamines or Boc-protection post-hydrolysis ensures compatibility with standard coupling reagents like DCC .

Advanced Research Questions

Q. How can surface plasmon resonance (SPR) studies resolve chiral recognition of D-Phenylalanine esters in molecular imprinting?

- Molecularly imprinted polymers (MIPs) synthesized with L-Phenylalanine ethyl ester (L-PHET) as a template show minimal binding to the D-enantiomer in SPR assays. Functional monomers like α-methylacrylic acid (MAA) and crosslinkers (e.g., BDDA) are critical for imprinting specificity. The SPR signal change for D-Phenylalanine ethyl ester is negligible compared to the L-form, indicating enantioselective recognition .

Q. What methodologies prevent racemization during the synthesis of radioiodinated D-Phenylalanine derivatives?

- Racemization during demethylation of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine methyl ester is avoided using aqueous base hydrolysis under controlled pH and temperature. Radioiodination of the stannyl precursor with Na¹²⁵I in MeOH/1% HOAc yields N-Boc-p-[¹²⁵I]iodo-L-phenylalanine tetrafluorophenyl ester (83–95% yield) without stereochemical scrambling .

Q. How do conflicting IR spectral data for D-Phenylalanine methyl ester derivatives arise, and how should researchers validate their findings?

- Discrepancies in IR peaks (e.g., 1730 cm⁻¹ vs. 1745 cm⁻¹ for ester carbonyl stretches) may stem from solvent interactions or crystallization conditions. Researchers should cross-reference multiple techniques: for example, combining IR with NMR (e.g., ¹H NMR for methyl ester protons at δ 3.6–3.7 ppm) and optical rotation data to confirm consistency with literature ([α]D²⁰ = −14 ± 1° in H₂O) .

Q. What strategies optimize the stability of D-Phenylalanine esters in biological matrices for pharmacokinetic studies?

- Stability is enhanced by derivatization with hydrolytically resistant groups (e.g., tetrafluorophenyl esters) and storage in anhydrous solvents like THF. For in vitro assays, buffered solutions (pH 7.0–7.4) with protease inhibitors minimize enzymatic degradation. HPLC monitoring under accelerated conditions (e.g., 40°C for 24 hours) assesses ester hydrolysis rates .

Methodological Notes

- Stereochemical Integrity : Use chiral columns (e.g., CHIRAL OD-H) and optical rotation to confirm enantiopurity, especially when modifying ester groups or deprotecting Boc groups .

- Contradiction Resolution : Cross-validate IR and NMR data with literature to address discrepancies in spectral peaks .

- Advanced Applications : For radiolabeling, prioritize stannyl precursors and anhydrous conditions to avoid racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.